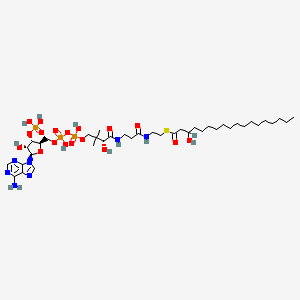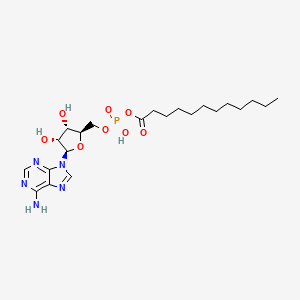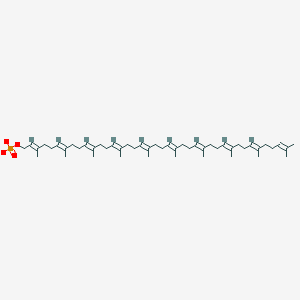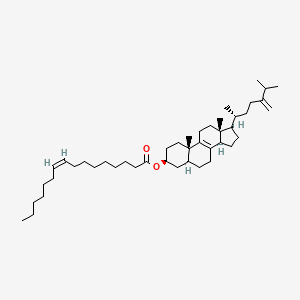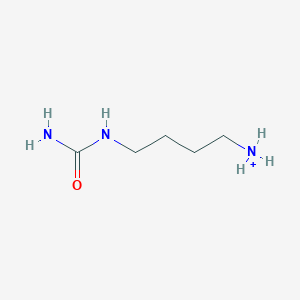
N-carbamoylputrescinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamoylputrescinium(1+) is an ammonium ion that is the conjugate acid of N-carbamoylputrescine, arising from protonation of the primary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-carbamoylputrescine.
Aplicaciones Científicas De Investigación
Putrescine Biosynthesis in Plants
N-carbamoylputrescine (NCP) plays a crucial role in the biosynthesis of putrescine from arginine in plants. NCP amidohydrolase converts NCP to putrescine, a process studied in grape callus tissue. The study explored NCP analogs with varying carbon side chains to understand their interaction with the enzyme and the breakdown of substituted ureas in plant cells (Mendum & Adams, 1997).
Propionic Acidemia Treatment
N-carbamoyl-L-glutamate has been used as a treatment for hyperammonemia in patients with propionic acidemia (PA). A study described its successful outpatient use in an infant with PA, demonstrating its potential in managing this condition without invasive procedures or hospitalization (Soyucen, Demirci & Aydın, 2010).
Detoxication in Plant Cells
Research on pea seedlings indicated that N-carbamoylputrescine (N-CPutr.) is not toxic to plants, even at high concentrations, suggesting a detoxification mechanism through carbamoylation of putrescine. This study postulated an "oscillatory" mechanism for N-CPutr. synthesis in higher plants (Wielgat & Kleczkowski, 2015).
Muscle Protein Metabolism in Rats
In a study on rats, N-carbamoyl putrescine (NCP) was investigated for its effect on muscle metabolism. In malnourished old rats, NCP supplementation showed potential in preserving lean mass by limiting protein breakdown. This suggests that NCP might play a role in muscle protein synthesis and breakdown, although its effects could be limited by glucose intolerance (Jegatheesan et al., 2019).
Propiedades
Nombre del producto |
N-carbamoylputrescinium(1+) |
|---|---|
Fórmula molecular |
C5H14N3O+ |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
4-(carbamoylamino)butylazanium |
InChI |
InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)/p+1 |
Clave InChI |
YANFYYGANIYHGI-UHFFFAOYSA-O |
SMILES canónico |
C(CCNC(=O)N)C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






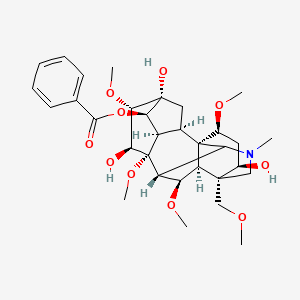
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
